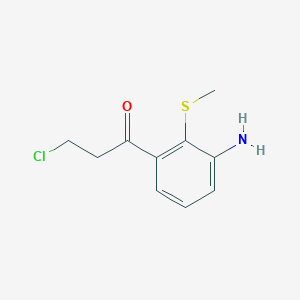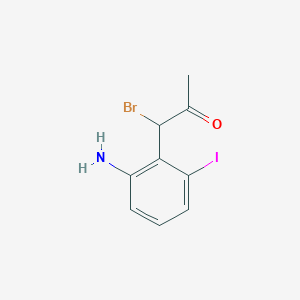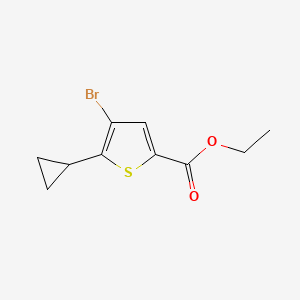
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is a complex organophosphorus compound with the molecular formula C54H42O4P4 and a molecular weight of 878.8 g/mol . This compound is known for its unique structure, which includes multiple phosphine oxide groups, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) typically involves the reaction of phosphine derivatives with benzene-based compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with higher oxidation states, while reduction reactions may produce simpler phosphine compounds .
Scientific Research Applications
Chemistry
In chemistry, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks. It is also employed in catalysis, where it acts as a catalyst or co-catalyst in various organic reactions .
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It is also investigated for its role in imaging and diagnostic applications .
Industry
Industrially, ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism by which ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) exerts its effects involves its ability to interact with various molecular targets through coordination bonds. The phosphine oxide groups can form stable complexes with metal ions, facilitating catalytic processes and enhancing the stability of the resulting compounds . The pathways involved often include coordination chemistry and redox reactions, which are crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: A simpler phosphine oxide with similar coordination properties but fewer functional groups.
Tris(diphenylphosphino)methane: Another phosphine derivative with different structural features and reactivity.
Bis(diphenylphosphino)ethane: A bidentate ligand with distinct coordination behavior compared to ((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide).
Uniqueness
((Oxo-l5-phosphanetriyl)tris(benzene-4,1-diyl))tris(diphenylphosphine oxide) stands out due to its multiple phosphine oxide groups, which provide enhanced coordination capabilities and reactivity. This makes it a versatile compound in various chemical and industrial applications, offering unique advantages over simpler phosphine derivatives .
Properties
Molecular Formula |
C54H42O4P4 |
|---|---|
Molecular Weight |
878.8 g/mol |
IUPAC Name |
1-bis(4-diphenylphosphorylphenyl)phosphoryl-4-diphenylphosphorylbenzene |
InChI |
InChI=1S/C54H42O4P4/c55-59(43-19-7-1-8-20-43,44-21-9-2-10-22-44)49-31-37-52(38-32-49)62(58,53-39-33-50(34-40-53)60(56,45-23-11-3-12-24-45)46-25-13-4-14-26-46)54-41-35-51(36-42-54)61(57,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-42H |
InChI Key |
QRTAVXUHCOSWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)P(=O)(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)P(=O)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















